1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-
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Overview
Description
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to the dioxolane ring. It is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes generally involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of molecular sieves or orthoesters can enhance water removal, improving the yield and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.
Catalysts: Brönsted or Lewis acids, such as toluenesulfonic acid and zirconium tetrachloride.
Major Products Formed
Scientific Research Applications
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Industry: The compound serves as a monomer or co-monomer in the production of polyacetals and other polymers.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action for 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- primarily involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar reactivity but different stability and physical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different chemical behavior.
Uniqueness
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and industrial processes .
Properties
CAS No. |
74508-89-7 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7H2 |
InChI Key |
YLHRFAYHNFVLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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